molecular formula C8H17NO2 B15255313 3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol

3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol

Cat. No.: B15255313
M. Wt: 159.23 g/mol
InChI Key: CYPWADAFUNLBLA-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO2 This compound features a unique structure that includes an amino group, a methyl group, and an oxolan (tetrahydrofuran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-2-methylpropylamine with oxirane (ethylene oxide) in the presence of a catalyst. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

  • 3-Amino-2-(oxolan-3-yl)propan-1-ol
  • 2-Methyl-1-propan-1-ol
  • 3-Hydroxy-2-methylpropylamine

Uniqueness: 3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol is unique due to the presence of both an amino group and an oxolan ring in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial settings.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-amino-2-methyl-1-(oxolan-3-yl)propan-1-ol

InChI

InChI=1S/C8H17NO2/c1-6(4-9)8(10)7-2-3-11-5-7/h6-8,10H,2-5,9H2,1H3

InChI Key

CYPWADAFUNLBLA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1CCOC1)O

Origin of Product

United States

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